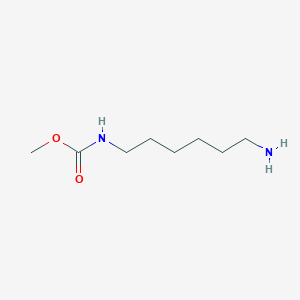
Methyl (6-aminohexyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (6-aminohexyl)carbamate is a chemical compound that has been extensively used in scientific research for various purposes. It is a carbamate derivative that has a wide range of applications in biochemistry, pharmacology, and toxicology.
Wirkmechanismus
Methyl (Methyl (6-aminohexyl)carbamate)carbamate acts as an inhibitor of acetylcholinesterase and butyrylcholinesterase, which are enzymes that hydrolyze the neurotransmitter acetylcholine. By inhibiting these enzymes, Methyl (Methyl (6-aminohexyl)carbamate)carbamate increases the concentration of acetylcholine in the synapse, leading to increased cholinergic activity. This can have various effects on the nervous system, including muscle contraction, stimulation of the parasympathetic nervous system, and central nervous system effects.
Biochemische Und Physiologische Effekte
Methyl (Methyl (6-aminohexyl)carbamate)carbamate has various biochemical and physiological effects, primarily related to its inhibition of acetylcholinesterase and butyrylcholinesterase. It can lead to increased cholinergic activity, which can have effects on the nervous system, cardiovascular system, and respiratory system. It can also have toxic effects, particularly in cases of overdose or prolonged exposure.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (Methyl (6-aminohexyl)carbamate)carbamate has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. It is also a well-established tool for investigating the effects of carbamates on the nervous system. However, it has limitations, including its potential toxicity and the need for careful handling and disposal. It is also important to consider the ethical implications of using Methyl (Methyl (6-aminohexyl)carbamate)carbamate in animal experiments.
Zukünftige Richtungen
There are several future directions for the use of Methyl (Methyl (6-aminohexyl)carbamate)carbamate in scientific research. One potential area of research is the development of new carbamate inhibitors of acetylcholinesterase and butyrylcholinesterase with improved selectivity and potency. Another area of research is the investigation of the effects of carbamates on other systems, such as the immune system or endocrine system. Finally, there is a need for further research into the potential toxicity of carbamates and the development of safer alternatives for scientific research.
Conclusion:
In conclusion, Methyl (Methyl (6-aminohexyl)carbamate)carbamate is a useful tool for investigating the effects of carbamates on the nervous system. It has been extensively used in scientific research for various purposes, including as a substrate for enzymes and as an inhibitor of acetylcholinesterase and butyrylcholinesterase. However, it is important to consider its potential toxicity and the need for careful handling and disposal. There are several future directions for research into carbamates, including the development of new inhibitors and the investigation of their effects on other systems.
Synthesemethoden
Methyl (Methyl (6-aminohexyl)carbamate)carbamate can be synthesized by reacting 6-aminohexanol with methyl isocyanate. The reaction takes place under controlled conditions, and the product is purified by various techniques such as column chromatography and recrystallization. The purity and yield of the product can be improved by optimizing the reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
Methyl (Methyl (6-aminohexyl)carbamate)carbamate has been used in various scientific research studies as a tool to investigate the biochemical and physiological effects of carbamates. It has been used as a substrate for enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the metabolism of carbamates. Methyl (Methyl (6-aminohexyl)carbamate)carbamate has also been used to study the effects of carbamates on the nervous system, particularly the cholinergic system. It has been used to investigate the mechanisms of action of carbamates as inhibitors of acetylcholinesterase and butyrylcholinesterase.
Eigenschaften
CAS-Nummer |
175220-54-9 |
|---|---|
Produktname |
Methyl (6-aminohexyl)carbamate |
Molekularformel |
C8H18N2O2 |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
methyl N-(6-aminohexyl)carbamate |
InChI |
InChI=1S/C8H18N2O2/c1-12-8(11)10-7-5-3-2-4-6-9/h2-7,9H2,1H3,(H,10,11) |
InChI-Schlüssel |
PPNOBJDLQVQFIZ-UHFFFAOYSA-N |
SMILES |
COC(=O)NCCCCCCN |
Kanonische SMILES |
COC(=O)NCCCCCCN |
Synonyme |
Carbamic acid, N-(6-aminohexyl)-, methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



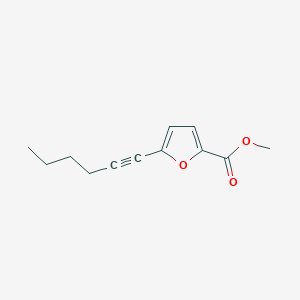
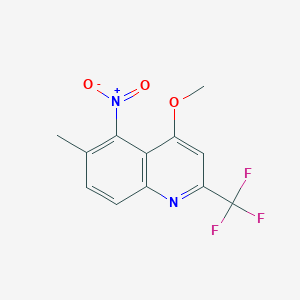
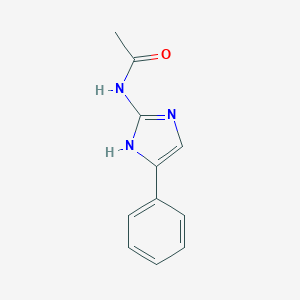
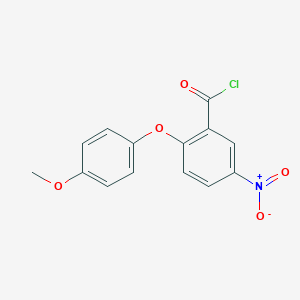
![4-[(4-Methylpyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B70115.png)
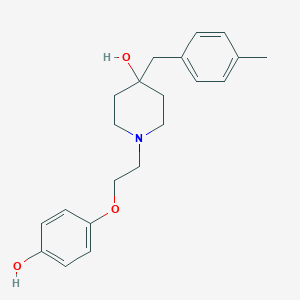
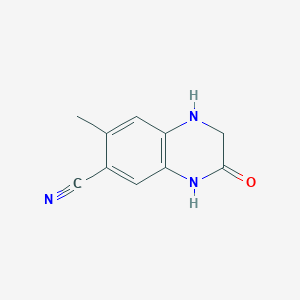
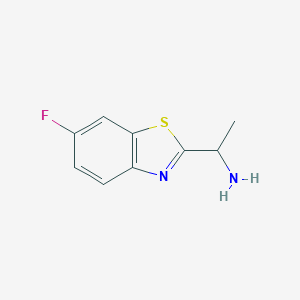

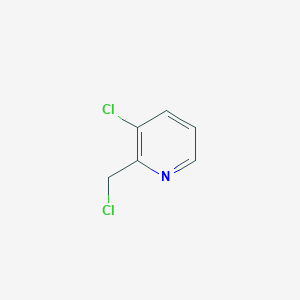
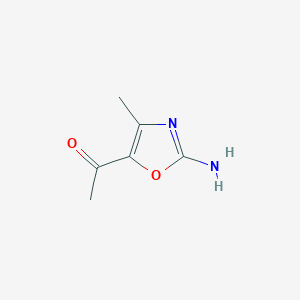
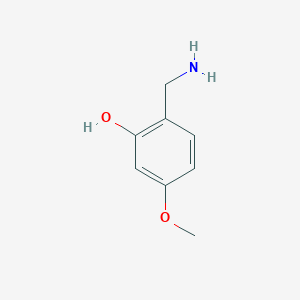

![2-([2-[(4-Chlorophenyl)sulfonyl]ethyl]thio)aniline](/img/structure/B70137.png)